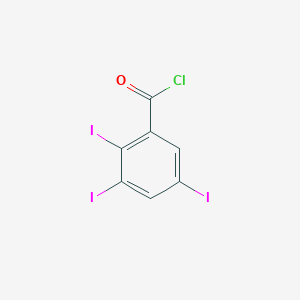

2,3,5-Triiodobenzoyl chloride

Description

The exact mass of the compound 2,3,5-Triiodobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,5-Triiodobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Triiodobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-triiodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClI3O/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSBFOJSKVVSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClI3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375361 | |

| Record name | 2,3,5-triiodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42860-33-3 | |

| Record name | 2,3,5-triiodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42860-33-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,5-Triiodobenzoyl Chloride from 2,3,5-Triiodobenzoic Acid

Abstract

This comprehensive technical guide details the synthesis of 2,3,5-triiodobenzoyl chloride, a crucial intermediate in various fields of chemical research, from its precursor, 2,3,5-triiodobenzoic acid. The primary focus of this whitepaper is the widely employed and efficient chlorination reaction utilizing thionyl chloride (SOCl₂). This document provides a meticulous, step-by-step experimental protocol, an in-depth exploration of the reaction mechanism, and critical safety considerations. Furthermore, it presents a thorough discussion on the purification of the final product and the role of catalytic additives. This guide is intended for researchers, scientists, and professionals in the fields of drug development, material science, and organic synthesis who require a robust and reproducible method for the preparation of this versatile chemical compound.

Introduction: The Significance of 2,3,5-Triiodobenzoyl Chloride

2,3,5-Triiodobenzoyl chloride stands as a significant molecule in the landscape of organic synthesis and medicinal chemistry. Its trifunctional nature, comprising a reactive acyl chloride group, a sterically hindered aromatic ring, and three heavy iodine atoms, imparts unique chemical properties and a broad spectrum of applications.

The highly reactive acyl chloride moiety serves as a gateway for a multitude of nucleophilic acyl substitution reactions, enabling the facile introduction of the 2,3,5-triiodobenzoyl group into various molecular scaffolds.[1] This property is extensively leveraged in the synthesis of complex organic molecules, including pharmaceuticals and novel materials.[1]

The presence of three iodine atoms makes 2,3,5-triiodobenzoyl chloride and its derivatives valuable as X-ray contrast agents due to the high electron density of iodine. In the realm of drug discovery, the triiodo-substituted benzene ring can confer unique pharmacological properties to a parent molecule, influencing its binding affinity, metabolic stability, and pharmacokinetic profile. Furthermore, the iodine atoms provide sites for further functionalization through cross-coupling reactions, expanding the synthetic utility of this compound. Given its pivotal role, a reliable and well-understood synthetic protocol is paramount for researchers in the field.

The Core Synthesis: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Among the various chlorinating agents available, such as oxalyl chloride and phosphorus pentachloride, thionyl chloride (SOCl₂) is a frequently chosen reagent due to its effectiveness and the convenient removal of byproducts.[2] The reaction of 2,3,5-triiodobenzoic acid with thionyl chloride proceeds to yield 2,3,5-triiodobenzoyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as the gaseous byproducts.

Unraveling the Reaction Mechanism

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a multi-step process:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This step forms a highly reactive and unstable intermediate.[3][4]

-

Formation of a Chlorosulfite Intermediate: The initial adduct undergoes rearrangement and loss of a chloride ion to form a protonated chlorosulfite intermediate.

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the chlorosulfite intermediate. This proceeds through a tetrahedral intermediate.[4][5]

-

Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, leading to the formation of the final acyl chloride product. The unstable chlorosulfurous acid byproduct readily decomposes into gaseous sulfur dioxide and hydrogen chloride, which are expelled from the reaction mixture, driving the reaction to completion.[3][5]

The Role of a Catalyst: N,N-Dimethylformamide (DMF)

While the reaction can proceed without a catalyst, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the rate of reaction.[6] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent is more reactive towards the carboxylic acid than thionyl chloride itself, thus providing a lower energy pathway for the reaction.

It is important to note that the use of DMF as a catalyst can lead to the formation of a minor byproduct, dimethylcarbamoyl chloride (DMCC), which is a potential carcinogen.[7] Therefore, appropriate safety precautions must be taken when using DMF in this reaction, and its presence should be considered during product purification.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the synthesis of 2,3,5-triiodobenzoyl chloride from 2,3,5-triiodobenzoic acid using thionyl chloride. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2,3,5-Triiodobenzoic Acid | 499.81 | 5.00 g | 10.0 | Ensure it is dry. |

| Thionyl Chloride (SOCl₂) | 118.97 | 2.2 mL (3.57 g) | 30.0 | Use freshly distilled or a new bottle. Excess is used to drive the reaction. |

| N,N-Dimethylformamide (DMF) | 73.09 | 1-2 drops | - | Catalyst (optional, but recommended). |

| Anhydrous Toluene | - | 25 mL | - | Solvent. Must be dry. |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or nitrogen/argon inlet for inert atmosphere (optional but recommended)

-

Rotary evaporator

Detailed Procedure

-

Preparation of the Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.

-

Charging the Flask: To the round-bottom flask, add 2,3,5-triiodobenzoic acid (5.00 g, 10.0 mmol).

-

Solvent and Catalyst Addition: Add anhydrous toluene (25 mL) to the flask. If using a catalyst, add 1-2 drops of N,N-dimethylformamide (DMF) to the suspension.

-

Addition of Thionyl Chloride: Slowly and carefully add thionyl chloride (2.2 mL, 30.0 mmol) to the stirred suspension at room temperature. The addition should be done in a fume hood due to the evolution of HCl gas.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The solid 2,3,5-triiodobenzoic acid will gradually dissolve as it is converted to the more soluble acyl chloride.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the toluene solvent can be removed under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

Purification of the Product: The crude 2,3,5-triiodobenzoyl chloride can be purified by vacuum distillation or recrystallization from a non-polar, anhydrous solvent such as hexane. Due to the reactivity of acyl chlorides, all purification steps must be carried out under anhydrous conditions.

Safety and Handling: A Critical Overview

The synthesis of 2,3,5-triiodobenzoyl chloride involves the use of hazardous chemicals, and strict adherence to safety protocols is essential.

-

Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to produce toxic gases, including sulfur dioxide and hydrogen chloride.[7][8][9][10][11] Inhalation can cause severe respiratory irritation and pulmonary edema.[7][8] Skin and eye contact will result in severe burns.[8][10][11] Always handle thionyl chloride in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][11] An emergency shower and eyewash station should be readily accessible.[8][11]

-

2,3,5-Triiodobenzoyl Chloride: As an acyl chloride, the product is reactive and will hydrolyze upon contact with moisture to release HCl. It should be handled in a dry environment.

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous byproducts are toxic and corrosive. The reaction must be performed in a fume hood to ensure adequate ventilation.

Characterization of 2,3,5-Triiodobenzoyl Chloride

The successful synthesis of the target compound should be confirmed through various analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum of 2,3,5-triiodobenzoyl chloride will show a characteristic strong absorption band for the carbonyl (C=O) stretch of the acyl chloride group in the region of 1750-1800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show signals corresponding to the aromatic protons. ¹³C NMR will confirm the presence of the carbonyl carbon and the aromatic carbons.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the incorporation of the chlorine atom and the loss of the hydroxyl group.

Conclusion

The synthesis of 2,3,5-triiodobenzoyl chloride from 2,3,5-triiodobenzoic acid using thionyl chloride is a robust and efficient method. This guide has provided a comprehensive overview of the synthesis, including a detailed experimental protocol, an explanation of the reaction mechanism, and critical safety considerations. By following the procedures outlined in this document, researchers can reliably prepare this valuable intermediate for their ongoing work in drug discovery, material science, and organic synthesis.

References

- Chen, Z., Jiang, L., Su, W., & Xu, Z. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of the Chemical Society of Pakistan, 34(4), 963-966.

-

Organic Syntheses. (n.d.). N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. Retrieved from [Link]

-

New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

- Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., ... & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC advances, 6(10), 8341-8348.

-

ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]

-

ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5-triiodobenzoyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

-

American Chemical Society. (1998). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Retrieved from [Link]

Sources

- 1. Buy 2,3,5-Triiodobenzoyl chloride | 42860-33-3 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

- 11. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3,5-Triiodobenzoyl Chloride: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2,3,5-Triiodobenzoyl chloride (CAS No. 42860-33-3). We will delve into its core physicochemical properties, outline a robust synthetic pathway, and explore its practical applications as a highly reactive chemical intermediate. The narrative is grounded in established chemical principles, providing not just procedures but the rationale behind them to ensure both technical accuracy and field-proven insight.

Core Compound Profile

2,3,5-Triiodobenzoyl chloride is a heavily substituted aromatic acyl chloride. The presence of three bulky, electron-withdrawing iodine atoms and a highly reactive acyl chloride functional group on the benzene ring defines its chemical behavior and utility. Its high molecular weight and reactivity make it a valuable building block in specialized organic synthesis and analytical derivatization.

| Property | Value | Source(s) |

| CAS Number | 42860-33-3 | [1] |

| Molecular Formula | C₇H₂ClI₃O | [1] |

| Molecular Weight | 518.25 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline solid | [1] |

| Melting Point | 85-88 °C | [1] |

| Boiling Point | 435.5 °C at 760 mmHg (decomposes) | [1] |

| Density | 2.846 g/cm³ | [1] |

| Odor | Pungent, characteristic of acyl chlorides | [1] |

Physicochemical Characteristics & Reactivity

Solubility Profile

Due to its molecular structure, 2,3,5-Triiodobenzoyl chloride exhibits distinct solubility characteristics. It is readily soluble in common non-polar organic solvents such as dichloromethane and chloroform[1]. This is a critical consideration for its use in organic synthesis, allowing for homogenous reaction conditions. Conversely, it is highly reactive towards protic solvents. The acyl chloride group undergoes rapid hydrolysis in the presence of water, yielding the parent 2,3,5-Triiodobenzoic acid and hydrochloric acid. This necessitates the use of anhydrous conditions during its handling and storage to maintain its integrity.

Core Reactivity

The chemical utility of 2,3,5-Triiodobenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This group is an excellent acylating agent, readily reacting with a wide range of nucleophiles, including:

-

Alcohols: to form esters.

-

Amines (primary and secondary): to form amides.

-

Thiols: to form thioesters.

-

Carboxylates: to form acid anhydrides.

This high reactivity is the foundation of its use as a derivatizing agent and a synthetic intermediate[1]. The three iodine atoms are generally stable under standard acylation conditions but can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) under specific catalytic conditions, offering further pathways for complex molecule synthesis[2].

Synthesis and Purification

The synthesis of 2,3,5-Triiodobenzoyl chloride is most reliably achieved via a two-stage process starting from 3-aminobenzoic acid. This pathway ensures high purity of the precursor, 2,3,5-Triiodobenzoic acid, which is then converted to the final product.

Caption: Overall synthesis pathway for 2,3,5-Triiodobenzoyl Chloride.

Stage 1: Detailed Protocol for 2,3,5-Triiodobenzoic Acid (Precursor)

This protocol is adapted from established methodologies for the synthesis of the carboxylic acid precursor[1].

Part A: Iodination of 3-Aminobenzoic Acid

-

Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer, add 3-aminobenzoic acid (68.5 g) to a solution of deionized water (2000 mL) and concentrated hydrochloric acid (50 mL).

-

Reagent Addition: Slowly add a pre-mixed solution of iodine chloride (ICl, 290 g) and concentrated hydrochloric acid (290 mL) to the stirred suspension.

-

Reaction Execution: Gradually heat the mixture to 80-85°C and maintain this temperature for 3 hours with continuous, vigorous stirring.

-

Isolation: Allow the mixture to cool to room temperature. The product, 3-amino-2,4,6-triiodobenzoic acid, will precipitate. Collect the solid by filtration.

Part B: Deamination of 3-Amino-2,4,6-triiodobenzoic Acid

-

Diazotization: The crude, moist product from the previous step is suspended in ethanol. The mixture is cooled in an ice bath, and a solution of sodium nitrite is added dropwise to form the diazonium salt. Careful temperature control is crucial to prevent side reactions.

-

Reduction: Hypophosphorous acid (H₃PO₂) is then added to the reaction mixture. This serves as the reducing agent to remove the diazonium group, replacing it with a hydrogen atom.

-

Work-up and Purification: The reaction is carefully quenched, and the crude 2,3,5-Triiodobenzoic acid is precipitated. The solid is collected via filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum. Purity can be further enhanced by recrystallization.

Stage 2: Representative Protocol for Chlorination

This is a generalized protocol for the conversion of a carboxylic acid to an acyl chloride. Note: This procedure should be performed in a well-ventilated fume hood under anhydrous conditions.

-

Reaction Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl and SO₂ gases). Add 2,3,5-Triiodobenzoic acid (1 equivalent) to the flask.

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~3-5 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.

-

Reaction Execution: Gently heat the mixture to reflux (approximately 79°C for SOCl₂) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases and the solid carboxylic acid has completely dissolved.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,3,5-Triiodobenzoyl chloride can often be used directly or purified further by vacuum distillation or recrystallization from an inert solvent like hexane.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of 2,3,5-Triiodobenzoyl chloride.

| Technique | Expected Characteristics |

| ¹H NMR | Two distinct signals are expected in the aromatic region (~7-8 ppm). Due to the substitution pattern, the protons at positions 4 and 6 on the benzene ring will appear as doublets. |

| ¹³C NMR | Signals for the carbonyl carbon (~165-170 ppm), the carbon bearing the chlorine (C1), and the carbons bearing iodine atoms will be present, along with the two carbons bearing hydrogen. The exact shifts for the halogenated carbons can be complex. |

| IR Spectroscopy | A strong, characteristic absorption band for the C=O stretch of the acyl chloride group is expected in the high-frequency region of 1790-1810 cm⁻¹[1]. |

| Mass Spectrometry | The molecular ion peak [M]⁺ should be observable at m/z ≈ 518, showing a characteristic isotopic pattern due to the presence of chlorine[1]. Fragmentation may involve the loss of Cl (m/z ≈ 483) and COCl. |

Applications in Research and Development

The primary application of 2,3,5-Triiodobenzoyl chloride is as a derivatizing agent to enhance the detection of analytes in chromatography, particularly for compounds lacking a strong chromophore.

Representative Protocol: Derivatization of a Primary Amine for HPLC-UV Analysis

This protocol outlines a general procedure for labeling a target analyte containing a primary amine (e.g., a metabolite or impurity) for enhanced UV detection.

Caption: General workflow for analyte derivatization using 2,3,5-Triiodobenzoyl Chloride.

Methodology:

-

Sample Preparation: Prepare a solution of the analyte in an appropriate aprotic solvent, such as acetonitrile (ACN).

-

Buffering: To a 100 µL aliquot of the sample, add 50 µL of an alkaline buffer (e.g., 100 mM sodium carbonate in water) to act as a base and scavenge the HCl byproduct. Vortex briefly. The base deprotonates the amine, making it a more potent nucleophile.

-

Derivatization: Add 100 µL of a 2 mg/mL solution of 2,3,5-Triiodobenzoyl chloride in acetonitrile. The excess of the derivatizing agent ensures the reaction proceeds to completion.

-

Reaction: Vortex the mixture thoroughly and allow it to react at room temperature for 30 minutes.

-

Quenching: Add 250 µL of water or a weak acid to quench the reaction by hydrolyzing any remaining 2,3,5-Triiodobenzoyl chloride.

-

Analysis: Filter the final solution through a 0.22 µm syringe filter and inject it into the HPLC system. The resulting amide derivative will have a strong UV absorbance due to the tri-iodinated benzoyl moiety, allowing for sensitive detection.

Safety and Handling

2,3,5-Triiodobenzoyl chloride is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Profile: The compound is harmful if swallowed or in contact with skin, causes skin irritation and serious eye irritation, is toxic if inhaled, and may cause respiratory irritation[3]. It is also toxic to aquatic life[3].

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat[3][4][5]. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, alcohols, and strong bases[2].

-

First Aid:

-

Inhalation: Move the person to fresh air immediately. Call a physician[3][5].

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek medical attention[3][5].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist[3].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately[5].

-

References

-

Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

-

Zhang, S., et al. (2024). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Yang, J., et al. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(4), 1615-1617. Retrieved from [Link]

-

Soares, L. S., et al. (2015). Analytical Methods. RSC Publishing. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,3,5-Triiodobenzoyl Chloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3,5-triiodobenzoyl chloride, a key reagent and building block in various scientific disciplines. From its fundamental molecular characteristics to its synthesis and diverse applications, this document is designed to be an essential resource for professionals in organic synthesis, medicinal chemistry, and analytical sciences.

Molecular Structure and Physicochemical Properties

2,3,5-Triiodobenzoyl chloride is a heavily substituted aromatic acyl chloride. Its structure is characterized by a benzene ring substituted with three iodine atoms and a reactive acyl chloride functional group.

Molecular Formula: C₇H₂ClI₃O

The positions of the iodine atoms at the 2, 3, and 5 positions of the benzoyl chloride backbone create significant steric hindrance and exert strong electron-withdrawing effects, which profoundly influence the molecule's reactivity and physical properties.

Visualization of Molecular Structure

Caption: 2D structure of 2,3,5-Triiodobenzoyl chloride.

Quantitative Physicochemical Data

The key physicochemical properties of 2,3,5-triiodobenzoyl chloride are summarized in the table below. The high molecular weight and density are direct consequences of the three heavy iodine atoms.

| Property | Value | Reference(s) |

| Molecular Weight | 518.25 g/mol | [1][2] |

| Appearance | Off-white to light yellow crystalline solid | |

| Molecular Formula | C₇H₂ClI₃O | [1][2] |

| CAS Number | 42860-33-3 | [1][2] |

Synthesis and Purification

The most common and direct laboratory-scale synthesis of 2,3,5-triiodobenzoyl chloride is the chlorination of its corresponding carboxylic acid, 2,3,5-triiodobenzoic acid.

Reaction Pathway

The conversion is typically achieved using an excess of a chlorinating agent, such as thionyl chloride (SOCl₂), which offers the advantage of producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Caption: Synthesis of 2,3,5-Triiodobenzoyl chloride from 2,3,5-Triiodobenzoic acid.

Detailed Experimental Protocol: Synthesis

This protocol provides a robust method for the preparation of 2,3,5-triiodobenzoyl chloride.

Materials:

-

2,3,5-Triiodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (optional, as solvent)

-

Anhydrous reaction vessel with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with NaOH solution)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

-

Charging the Flask: To the flask, add 2,3,5-triiodobenzoic acid.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. The reaction can be performed neat or with a dry, inert solvent like toluene.

-

Reaction Conditions: Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, co-evaporation with dry toluene may be performed.

Causality Behind Experimental Choices:

-

Thionyl Chloride: This reagent is preferred due to its volatility and the gaseous nature of its byproducts, which simplifies the purification process.[3]

-

Excess Reagent: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride.

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water and will readily hydrolyze back to the corresponding carboxylic acid. Therefore, maintaining a dry environment is critical for a successful synthesis.

Purification Protocol

The crude 2,3,5-triiodobenzoyl chloride obtained after the removal of excess thionyl chloride can be purified by the following methods:

-

Vacuum Distillation: For smaller scales, short-path distillation under high vacuum can yield a pure product.

-

Recrystallization: Recrystallization from a dry, non-polar solvent such as hexane or carbon tetrachloride can be effective for solid acyl chlorides.[4]

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as melting point determination and spectroscopic analysis (NMR, IR). The absence of a broad O-H stretch in the IR spectrum is a key indicator of the successful conversion of the carboxylic acid.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 2,3,5-triiodobenzoyl chloride.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3,5-triiodobenzoyl chloride is dominated by the strong carbonyl (C=O) stretching vibration, which is characteristic of acyl chlorides.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~1780-1740 | Strong | C=O stretch (Acyl Chloride) |

| ~1600-1450 | Medium | Aromatic C=C stretches |

| ~900-675 | Strong | Aromatic C-H out-of-plane bending |

The C=O stretching frequency for acyl chlorides is typically higher than that of other carbonyl compounds due to the inductive electron-withdrawing effect of the chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃): The spectrum is expected to show two doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

-

δ ~8.0-8.2 ppm (d, J ≈ 2 Hz, 1H): This signal corresponds to the proton at the C6 position, which is deshielded by the adjacent carbonyl group and the iodine atom at C5.

-

δ ~7.8-8.0 ppm (d, J ≈ 2 Hz, 1H): This signal corresponds to the proton at the C4 position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all seven carbon atoms in the molecule. The carbonyl carbon would appear significantly downfield (typically in the range of 165-175 ppm). The aromatic carbons would show a complex pattern due to the varying electronic effects of the iodine and carbonyl chloride substituents.

Mass Spectrometry (MS)

Mass spectrometry of 2,3,5-triiodobenzoyl chloride will show a characteristic molecular ion peak and distinct fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (~518 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in an M+2 peak with approximately one-third the intensity of the M⁺ peak.

-

Key Fragmentation Pathways:

-

Loss of Cl radical: A prominent fragment would be observed at [M-35]⁺ and [M-37]⁺, corresponding to the loss of the chlorine radical to form the stable acylium ion.

-

Loss of CO: Subsequent loss of carbon monoxide from the acylium ion would lead to a fragment corresponding to the triiodophenyl cation.

-

Loss of Iodine: Fragmentation involving the loss of iodine atoms or ions may also be observed.[5]

-

Applications in Research and Development

2,3,5-Triiodobenzoyl chloride is a versatile reagent with applications in several areas of chemical and pharmaceutical research.

Organic Synthesis

The primary utility of 2,3,5-triiodobenzoyl chloride in organic synthesis stems from its highly reactive acyl chloride group. It is an excellent acylating agent for introducing the 2,3,5-triiodobenzoyl moiety onto various nucleophiles such as alcohols, amines, and phenols to form esters and amides, respectively. This can be a key step in the synthesis of complex molecules.[6]

Medicinal Chemistry and Drug Development

The introduction of iodine atoms into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. The 2,3,5-triiodobenzoyl group can be incorporated into potential drug candidates to:

-

Increase Lipophilicity: The bulky and lipophilic iodine atoms can enhance membrane permeability.

-

Modulate Metabolism: The C-I bond can be a site for metabolic transformation.

-

Serve as a Scaffold: The tri-iodinated phenyl ring provides a rigid scaffold for the attachment of other pharmacophoric groups.

-

Radiolabeling: The presence of iodine makes it a precursor for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in radiopharmaceuticals for imaging (SPECT, PET) and therapy.[1][7][8]

Analytical Chemistry

As a derivatizing agent, 2,3,5-triiodobenzoyl chloride is used to modify analytes to enhance their detectability in various analytical techniques.[1] The introduction of three iodine atoms significantly increases the mass of the analyte, which can be advantageous in mass spectrometry. It also introduces a strong chromophore for UV-Vis detection.

Safety and Handling

2,3,5-Triiodobenzoyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Incompatible Materials: It reacts violently with water, alcohols, and other protic solvents. It is also incompatible with strong bases and oxidizing agents.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

References

-

The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

-

Wiki. (n.d.). 2,3,5-Triiodobenzoic acid 88-82-4. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

-

Reynolds, W. F., & Enriquez, R. G. (2002). Reviews. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Retrieved from [Link]

-

National Institutes of Health. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]

-

Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

Brainly.in. (2018, May 17). Pàtent for the process of preparation of 2,3,5-triiodobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP1212273B1 - Method for purifying acid chlorides.

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed Central. (n.d.). Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Retrieved from [Link]

-

PubMed Central. (n.d.). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Retrieved from [Link]

-

What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (2025, June 24). Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases. Retrieved from [Link]

-

MedCrave online. (2020, February 21). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Radiogallium-Labeled Cationic Amphiphilic Peptides as Tumor Imaging Agents. Retrieved from [Link]

Sources

- 1. 2,3,5-TRIIODO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 5. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,3,5-Triiodobenzoyl Chloride in Organic Solvents

Abstract

2,3,5-Triiodobenzoyl chloride (TIBC) is a highly reactive acyl chloride of significant interest as a derivatizing agent and a building block in synthetic chemistry, particularly where high electron density is required.[1] A comprehensive understanding of its interaction with organic solvents is paramount for its effective use, storage, and the development of robust reaction protocols. This guide provides an in-depth analysis of the solubility profile of TIBC. A critical distinction is made between true solubility in aprotic solvents and reactivity-driven solvolysis in protic media. We present a theoretical framework for predicting solubility, a summary of qualitative solubility observations, and a detailed, field-proven protocol for the empirical determination of its solubility under controlled, anhydrous conditions. This document is intended for researchers, chemists, and drug development professionals who handle or intend to utilize this reactive compound.

Introduction: Beyond Simple Dissolution

2,3,5-Triiodobenzoyl chloride is a dense, crystalline solid characterized by two key structural features that dictate its behavior in organic media: a large, sterically hindered, and lipophilic triiodinated benzene ring, and a highly electrophilic acyl chloride functional group.[1] The latter feature makes TIBC exceptionally reactive towards any nucleophilic species, including atmospheric moisture and protic solvents.[1][2] Consequently, a discussion of its "solubility" is a nuanced topic; in many common solvents, the interaction is not a simple dissolution but an irreversible chemical reaction. This guide will deconstruct these interactions to provide a clear and practical framework for solvent selection.

Physicochemical Properties & Molecular Structure Analysis

A foundational understanding of TIBC's molecular properties is essential to predict its solubility.

-

Molecular Formula: C₇H₂ClI₃O

-

Molecular Weight: 518.25 g/mol [1]

-

Appearance: Off-white to light yellow crystalline solid.

-

Key Structural Features:

-

Acyl Chloride Group (-COCl): This group is highly polarized, with a significant partial positive charge on the carbonyl carbon, making it a hard electrophile. It is the primary site of reactivity.

-

Triiodoaromatic Ring: The three heavy iodine atoms contribute significantly to the molecule's high molecular weight and density. They also increase its lipophilicity and capacity for van der Waals interactions, favoring solubility in nonpolar and polarizable solvents.

-

The molecule thus possesses a dual nature: a highly reactive, polar functional group attached to a large, predominantly nonpolar aromatic scaffold.

The Dichotomy of Solvent Interaction: Aprotic Solubility vs. Protic Reactivity

The choice of solvent for 2,3,5-Triiodobenzoyl chloride falls into two distinct categories, a decision governed by the presence or absence of acidic protons in the solvent molecule.

Solvolysis in Protic Solvents: An Irreversible Reaction

Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, act as nucleophiles. Due to the extreme reactivity of the acyl chloride functional group, TIBC does not dissolve in these solvents but reacts, often vigorously, to form new compounds.[2][3] This process is known as solvolysis.

-

Hydrolysis (Water): Reaction with water, even trace atmospheric moisture, rapidly converts TIBC to 2,3,5-Triiodobenzoic acid and hydrochloric acid.[1][2]

-

Alcoholysis (Alcohols): Alcohols attack the acyl chloride to yield the corresponding ester (e.g., methyl 2,3,5-triiodobenzoate from methanol) and HCl.[4][5]

-

Aminolysis (Amines): Primary and secondary amines react to form the corresponding amide and HCl.[5]

Therefore, protic solvents should be considered reactive media , not solvents for dissolution, and must be rigorously excluded when the integrity of the TIBC molecule is required.

Solubility in Aprotic Solvents: A "Like Dissolves Like" Approach

Aprotic solvents lack acidic protons and are therefore unable to act as proton-donating nucleophiles, making them suitable for true dissolution of TIBC. Solubility within this class is governed by polarity matching.

-

Polar Aprotic Solvents: This class of solvents, which includes dichloromethane (DCM), chloroform, tetrahydrofuran (THF), acetone, and acetonitrile, is generally effective at solvating TIBC. The polarity of the solvent can stabilize the polar C-Cl and C=O bonds of the acyl chloride group.

-

Dichloromethane & Chloroform: TIBC demonstrates significant solubility in these common chlorinated solvents.[1] Their ability to engage in dipole-dipole interactions without being nucleophilic makes them excellent choices for reactions involving TIBC.

-

-

Nonpolar Aprotic Solvents: Solvents like benzene, toluene, and ethers are also viable. The large, nonpolar surface area of the triiodinated ring promotes solubility through London dispersion forces. While quantitative data is unavailable for TIBC, its simpler analogue, benzoyl chloride, is miscible with or soluble in benzene and diethyl ether.[6] It is reasonable to infer that TIBC will exhibit at least moderate solubility in these solvents. Solubility in aliphatic hydrocarbons like hexane is expected to be lower due to the polarity of the acyl chloride group.

The following diagram illustrates the decision-making process for solvent selection.

Caption: Solvent selection workflow for 2,3,5-Triiodobenzoyl chloride.

Summary of Expected Solubility

While precise quantitative data for TIBC is not publicly available, we can synthesize the known information and chemical principles into a predictive summary table.

| Solvent Class | Example Solvents | Interaction Type | Expected Outcome | Rationale / Citation |

| Protic | Water, Methanol, Ethanol | Reactive (Solvolysis) | Decomposition | The acyl chloride group is highly electrophilic and reacts with nucleophilic H-bond donors.[1][2] |

| Polar Aprotic | Dichloromethane, Chloroform | Soluble | High Solubility | Polarity matches the acyl chloride group. Confirmed qualitatively in literature.[1] |

| Tetrahydrofuran (THF), Acetone | Soluble | High Solubility | Polarity matches the acyl chloride group. Inferred from analogue (benzoyl chloride) behavior.[7][8] | |

| Nonpolar Aprotic | Toluene, Benzene | Soluble | Good Solubility | Large nonpolar ring favors interaction. Inferred from analogue (benzoyl chloride) behavior.[6] |

| Diethyl Ether | Soluble | Good Solubility | Nonpolar solvent capable of dissolving polar solutes. Inferred from analogue (benzoyl chloride) behavior.[6] | |

| Hexane, Cyclohexane | Soluble | Sparingly Soluble | Mismatch in polarity with the acyl chloride group likely limits solubility. |

Experimental Protocol for Solubility Determination

The high reactivity of TIBC, particularly its sensitivity to moisture, necessitates a carefully designed protocol to obtain meaningful solubility data. Standard methods must be adapted to ensure anhydrous conditions at all times.

Objective: To determine the solubility of 2,3,5-Triiodobenzoyl chloride in a given anhydrous aprotic solvent at a specified temperature using a gravimetric method.

Materials:

-

2,3,5-Triiodobenzoyl chloride (as pure as possible)

-

Anhydrous-grade organic solvent (e.g., dichloromethane, freshly distilled from a suitable drying agent)

-

Oven-dried glassware: vials with PTFE-lined screw caps, volumetric flasks, gas-tight syringes, Pasteur pipettes

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Analytical balance (4 decimal places)

-

Temperature-controlled shaker or water bath

-

0.2 µm PTFE syringe filters

Methodology:

-

Preparation (Strict Anhydrous Technique):

-

Oven-dry all glassware at 120°C for at least 4 hours and allow to cool in a desiccator over a strong desiccant (e.g., P₂O₅).

-

Assemble glassware while still warm and purge with a stream of dry inert gas.

-

Handle all solids and transfer all liquids under a positive pressure of inert gas.[5]

-

-

Sample Preparation:

-

Into a series of pre-weighed, oven-dried vials, add an excess of 2,3,5-Triiodobenzoyl chloride. The amount should be more than what is expected to dissolve.

-

Using a gas-tight syringe, add a precise volume of the anhydrous solvent (e.g., 2.00 mL) to each vial.

-

Seal the vials immediately with PTFE-lined caps.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the slurries to equilibrate for a prolonged period (e.g., 24-48 hours) to ensure the solution is fully saturated. Gentle agitation is required.

-

-

Sample Extraction and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) into a dry, gas-tight syringe that has been pre-fitted with a 0.2 µm PTFE syringe filter. This step is critical to avoid transferring any undissolved solid.

-

Dispense the filtered solution into a pre-weighed, dry vial. Record the exact weight of the vial with the solution.

-

Remove the solvent under a gentle stream of inert gas, followed by placing the vial under high vacuum for several hours to ensure all solvent is removed.

-

Weigh the vial containing the dried solute residue. The difference between this weight and the initial vial weight is the mass of dissolved TIBC.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (g/L) = (Mass of residue (g) / Volume of aliquot taken (L))

-

The following diagram outlines this experimental workflow.

Sources

- 1. Buy 2,3,5-Triiodobenzoyl chloride | 42860-33-3 [smolecule.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

The Pivotal Role of 2,3,5-Triiodobenzoyl Chloride in Advanced Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Poly-iodinated Scaffolding

In the landscape of modern organic synthesis, the strategic selection of reagents and building blocks is paramount to achieving efficiency, selectivity, and novel molecular architectures. Among the vast arsenal of chemical tools, 2,3,5-Triiodobenzoyl chloride emerges as a uniquely functionalized molecule with significant, and at times under-explored, potential. Its structure, characterized by a highly reactive acyl chloride group and a benzene ring heavily substituted with three iodine atoms, offers a confluence of properties that make it a valuable asset in analytical chemistry, materials science, and drug discovery.

This technical guide, curated for the discerning researcher and drug development professional, will provide a comprehensive overview of the synthesis, reactivity, and diverse applications of 2,3,5-Triiodobenzoyl chloride. We will delve into the mechanistic underpinnings of its reactivity, provide actionable experimental protocols, and explore its utility in the synthesis of complex molecules, from derivatized analytes to potentially therapeutic conjugates.

Synthesis of 2,3,5-Triiodobenzoyl Chloride: A Two-Step Approach

The journey to obtaining 2,3,5-Triiodobenzoyl chloride begins with its carboxylic acid precursor, 2,3,5-Triiodobenzoic acid. The synthesis is a well-established two-step process commencing with the iodination of 3-aminobenzoic acid, followed by deamination and subsequent chlorination.

Step 1: Synthesis of 2,3,5-Triiodobenzoic Acid

The foundational step involves the electrophilic iodination of 3-aminobenzoic acid to introduce three iodine atoms onto the aromatic ring, followed by the removal of the amino group.

Protocol for Iodination of 3-Aminobenzoic Acid:

-

Materials: 3-Aminobenzoic acid, Iodine chloride (ICl), Concentrated Hydrochloric acid, Deionized water, Sodium bisulfite.

-

Procedure:

-

In a suitably sized reaction vessel equipped with a mechanical stirrer, prepare a solution of 68.5 g of 3-aminobenzoic acid in 2000 ml of deionized water and 50 ml of concentrated hydrochloric acid.

-

Slowly add a mixture of 290 g of iodine chloride and 290 ml of concentrated hydrochloric acid to the stirred solution.

-

Gradually heat the reaction mixture to 80-85°C and maintain this temperature for 3 hours with continuous stirring.

-

Allow the mixture to cool, which will induce the precipitation of crude 3-amino-2,4,6-triiodobenzoic acid.

-

Collect the precipitate by filtration. The expected crude yield is approximately 92%.[1]

-

For purification, the crude product can be recrystallized from its sodium salt solution. Dissolve the crude acid in a sodium hydroxide solution, decolorize with a small amount of sodium bisulfite, and then reprecipitate the purified acid by the addition of an acid.

-

Protocol for Deamination:

The deamination of 3-amino-2,4,6-triiodobenzoic acid to 2,3,5-Triiodobenzoic acid is achieved through a diazotization reaction followed by reduction.

Step 2: Conversion to 2,3,5-Triiodobenzoyl Chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step for its subsequent applications. This is typically achieved by reaction with a chlorinating agent such as thionyl chloride.

Protocol for Synthesis of 2,3,5-Triiodobenzoyl Chloride:

-

Materials: 2,3,5-Triiodobenzoic acid, Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic amount).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ byproducts, add 2,3,5-Triiodobenzoic acid.

-

Add an excess of thionyl chloride (typically 5-10 equivalents).

-

Add a catalytic amount of DMF.

-

Gently reflux the mixture until the evolution of gas ceases, indicating the completion of the reaction.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 2,3,5-Triiodobenzoyl chloride can be purified by vacuum distillation or recrystallization from a non-polar solvent like hexane.

-

| Reagent/Product | Molecular Weight ( g/mol ) | Key Role |

| 3-Aminobenzoic Acid | 137.14 | Starting Material |

| Iodine Chloride (ICl) | 162.36 | Iodinating Agent |

| 2,3,5-Triiodobenzoic Acid | 499.81 | Precursor |

| Thionyl Chloride (SOCl₂) | 118.97 | Chlorinating Agent |

| 2,3,5-Triiodobenzoyl Chloride | 518.26 | Final Product |

Chemical Reactivity: The Interplay of Steric and Electronic Effects

The reactivity of 2,3,5-Triiodobenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This high reactivity is the cornerstone of its utility in organic synthesis, primarily in acylation reactions.

Mechanism of Acylation

The fundamental reaction of 2,3,5-Triiodobenzoyl chloride is a nucleophilic acyl substitution. A nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The chloride ion, being an excellent leaving group, is then eliminated, regenerating the carbonyl group and forming the acylated product.

Caption: Generalized mechanism of nucleophilic acyl substitution.

Influence of Iodine Substituents

The three iodine atoms on the benzene ring exert both steric and electronic effects that modulate the reactivity of the acyl chloride.

-

Electronic Effects: Iodine is an electronegative halogen and exerts an electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is a key feature of this reagent.

-

Steric Effects: The bulky iodine atoms, particularly at the 2-position (ortho to the acyl chloride), can provide steric hindrance. This can influence the approach of bulky nucleophiles and may offer a degree of regioselectivity in certain reactions.

Applications in Organic Synthesis

The unique structural features of 2,3,5-Triiodobenzoyl chloride lend it to a variety of applications, from enhancing analytical detection to the synthesis of novel materials and bioconjugates.

Derivatizing Agent in Analytical Chemistry

A primary application of 2,3,5-Triiodobenzoyl chloride is as a derivatizing agent for the analysis of compounds containing primary and secondary amine groups by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The introduction of the triiodobenzoyl moiety significantly enhances the UV absorbance and the mass of the analyte, thereby improving detection sensitivity.

Experimental Workflow for Amine Derivatization:

Caption: Workflow for amine derivatization.

Protocol for Derivatization of Amines for HPLC Analysis:

-

Materials: Amine-containing analyte, 2,3,5-Triiodobenzoyl chloride, a suitable aprotic solvent (e.g., acetonitrile), a non-nucleophilic base (e.g., triethylamine or pyridine), and an aqueous quenching solution (e.g., dilute HCl).

-

Procedure:

-

Dissolve the amine-containing analyte in the aprotic solvent.

-

Add an excess of the non-nucleophilic base to scavenge the HCl byproduct.

-

Add a solution of 2,3,5-Triiodobenzoyl chloride in the same solvent dropwise to the reaction mixture at room temperature.

-

Stir the reaction for a specified time (typically 30-60 minutes), monitoring the reaction progress by TLC or HPLC.

-

Quench the reaction by adding the aqueous acid solution.

-

Extract the derivatized product with a suitable organic solvent.

-

Dry the organic layer, evaporate the solvent, and reconstitute the residue in the mobile phase for HPLC analysis.

-

Synthesis of Peptide Conjugates

In the field of drug development and proteomics, the modification of peptides is crucial for enhancing their stability, cellular uptake, and for creating probes for biological studies. 2,3,5-Triiodobenzoyl chloride can be used to acylate the N-terminus of peptides or the side chains of lysine residues.

Protocol for N-Terminal Peptide Derivatization:

-

Materials: Peptide with a free N-terminus, 2,3,5-Triiodobenzoyl chloride, a suitable buffer (e.g., sodium bicarbonate or borate buffer, pH 8-9), and an organic co-solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve the peptide in the aqueous buffer.

-

Add a solution of 2,3,5-Triiodobenzoyl chloride in the organic co-solvent to the peptide solution with vigorous stirring.

-

Maintain the pH of the reaction mixture by adding a base as needed.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

The derivatized peptide can be purified by reverse-phase HPLC.

-

Characterization of the conjugate can be performed by mass spectrometry, where a significant mass shift corresponding to the addition of the triiodobenzoyl group will be observed.

-

The conjugation of peptides with the 2,3,5-triiodobenzoyl moiety can impart interesting properties, such as increased hydrophobicity and the potential for radiolabeling. Studies have shown that conjugating 2,3,5-triiodobenzoic acid to peptides can lead to cell death in glioma cells, suggesting a potential chemotherapeutic application.[2]

Radiolabeling Applications

The presence of three iodine atoms makes 2,3,5-Triiodobenzoyl chloride an excellent candidate for radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I). By synthesizing the molecule with a radioactive isotope of iodine, researchers can create radiolabeled probes for in vivo imaging (SPECT or PET) and for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. The acylation reaction provides a straightforward method to attach the radiolabel to a biomolecule of interest.

Polymer and Materials Science

The precursor, 2,3,5-Triiodobenzoic acid, has been used in the synthesis of radiopaque polymers. These polymers are valuable in medical devices, such as catheters and stents, as they are visible under X-ray imaging. By incorporating 2,3,5-Triiodobenzoyl chloride into polymer chains via condensation polymerization with diols or diamines, novel polymers with high iodine content and therefore high radiopacity can be synthesized.

Biological Implications for Drug Development

For professionals in drug development, understanding the metabolic fate and potential toxicity of any new chemical entity is crucial. While data on 2,3,5-Triiodobenzoyl chloride itself is limited, studies on its precursor, 2,3,5-Triiodobenzoic acid (TIBA), provide valuable insights.

-

Metabolism: In vivo studies on TIBA have shown that it is metabolized primarily through deiodination, with the major metabolite being 2,5-diiodobenzoic acid.[3] This suggests that derivatives of 2,3,5-Triiodobenzoyl chloride are also likely to undergo deiodination in biological systems. The released iodide can accumulate in the thyroid, a critical consideration in drug design.[3]

-

Cytotoxicity: 2,3,5-Triiodobenzoic acid has been shown to induce cell death in tumor cells through the generation of reactive oxygen species (ROS).[1] While this points to potential anticancer applications, it also highlights the need for careful toxicological evaluation of any new derivatives. The cytotoxicity was observed to be dose-dependent and more pronounced in cancer cell lines compared to normal cells.[1]

Conclusion

2,3,5-Triiodobenzoyl chloride is a versatile and highly reactive building block with a broad spectrum of applications in organic synthesis. Its utility as a derivatizing agent for enhancing analytical sensitivity is well-established. Furthermore, its potential in the synthesis of peptide conjugates, radiolabeled compounds, and advanced polymers makes it a molecule of significant interest for researchers, scientists, and drug development professionals. A thorough understanding of its synthesis, reactivity, and biological implications is key to unlocking its full potential in the creation of novel and functional molecules. As with any highly reactive compound, appropriate handling and safety precautions are essential. The insights and protocols provided in this guide aim to serve as a valuable resource for the effective and innovative application of 2,3,5-Triiodobenzoyl chloride in the laboratory.

References

-

Cell nucleus directed 2,3,5-triiodobenzoic acid conjugates. (n.d.). PubMed. Retrieved from [Link]

-

2,3,5-Triiodobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. (2021). PubMed. Retrieved from [Link]

Sources

A Theoretical Investigation into the Reactivity of 2,3,5-Triiodobenzoyl Chloride: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Reactivity of a Heavily Halogenated Benzoyl Chloride

For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of key chemical intermediates is paramount for the rational design of synthetic routes and the development of novel therapeutics. 2,3,5-Triiodobenzoyl chloride, a heavily halogenated aromatic acyl chloride, presents a unique case study in reactivity, where the interplay of steric and electronic effects governs its chemical behavior. This technical guide provides an in-depth theoretical exploration of the reactivity of 2,3,5-Triiodobenzoyl chloride, leveraging computational chemistry principles to offer insights beyond empirical observations. By dissecting the electronic structure and modeling key reaction pathways, we aim to provide a predictive framework for its synthetic applications.

Introduction to 2,3,5-Triiodobenzoyl Chloride: A Molecule of Interest

2,3,5-Triiodobenzoyl chloride is an organic compound with the molecular formula C₇H₂ClI₃O.[1] Its structure is characterized by a benzoyl chloride core with three iodine atoms substituted at the 2, 3, and 5 positions of the benzene ring.[1] This unique substitution pattern imparts a high molecular weight (approximately 518.26 g/mol ) and distinct chemical properties.[1][2][3]

The primary utility of 2,3,5-Triiodobenzoyl chloride lies in its highly reactive acyl chloride functional group, which readily participates in acylation reactions with various nucleophiles.[1] This reactivity makes it a valuable reagent in organic synthesis for the introduction of the 2,3,5-triiodobenzoyl moiety into target molecules.[1] Furthermore, the presence of three iodine atoms makes it a suitable candidate for radiolabeling studies, where a radioactive isotope of iodine can be incorporated for imaging and tracking purposes.[1]

Synthesis of 2,3,5-Triiodobenzoyl Chloride

The most common laboratory-scale synthesis of 2,3,5-Triiodobenzoyl chloride involves the reaction of 2,3,5-Triiodobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

Reaction Scheme:

C₇H₃I₃O₂ + SOCl₂ → C₇H₂ClI₃O + SO₂ + HCl

This reaction proceeds via a nucleophilic acyl substitution mechanism at the carboxylic acid, where the hydroxyl group is converted into a better leaving group, ultimately being displaced by a chloride ion.

Theoretical Framework for Understanding Reactivity

To gain a deeper understanding of the reactivity of 2,3,5-Triiodobenzoyl chloride, we turn to the powerful tools of computational chemistry. Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and reaction mechanisms of organic molecules, providing insights that are often difficult to obtain through experimental means alone.[4]

Key Theoretical Concepts

-

Molecular Orbital Theory: The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine the molecule's ability to act as a nucleophile or an electrophile.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of the bonding and charge distribution within a molecule.[4] By localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, NBO analysis can quantify the electrophilicity of the carbonyl carbon and the nature of the carbon-halogen bonds.[4]

-

Transition State Theory: Chemical reactions proceed through a high-energy transition state that connects reactants and products. Computational methods can be used to locate and characterize these transition states, providing crucial information about the reaction mechanism and the activation energy, which is directly related to the reaction rate.

A Proposed Theoretical Study of 2,3,5-Triiodobenzoyl Chloride Reactivity

Given the limited specific theoretical studies on 2,3,5-Triiodobenzoyl chloride, we propose a comprehensive computational investigation to elucidate its reactivity profile. This study would focus on two key aspects: the inherent electronic properties of the molecule and its reactivity towards a model nucleophile.

Computational Methodology

All calculations would be performed using a reputable quantum chemistry software package. The B3LYP functional, a widely used hybrid DFT functional, would be employed in conjunction with a basis set suitable for heavy elements like iodine, such as LANL2DZ with effective core potentials. Solvent effects, which can significantly influence reaction energetics, would be modeled using a polarizable continuum model (PCM).

Part 1: Elucidating the Electronic Structure

The first part of the study would focus on the ground-state electronic properties of 2,3,5-Triiodobenzoyl chloride.

Experimental Protocol: In Silico Electronic Structure Analysis

-

Geometry Optimization: The 3D structure of 2,3,5-Triiodobenzoyl chloride will be optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation will be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

FMO Analysis: The HOMO and LUMO energies and their spatial distributions will be calculated and visualized.

-

NBO Analysis: NBO analysis will be conducted to determine the natural atomic charges, particularly on the carbonyl carbon and the iodine atoms.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the electron-rich and electron-deficient regions of the molecule.

Expected Outcomes and Insights:

-

Steric Hindrance: The three bulky iodine atoms are expected to significantly influence the preferred conformation of the benzoyl chloride group.

-

Electronic Effects of Iodine: Iodine is an electronegative halogen, and its inductive effect (-I) is expected to withdraw electron density from the aromatic ring, making the carbonyl carbon more electrophilic. However, iodine can also exhibit a weak resonance effect (+M) by donating its lone pair electrons to the ring. The net effect of these opposing influences will be quantified.

-

LUMO Localization: The LUMO is expected to be primarily localized on the carbonyl carbon, confirming its role as the primary site for nucleophilic attack.

Table 1: Predicted Electronic Properties of 2,3,5-Triiodobenzoyl Chloride

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | Moderately low | Indicates moderate nucleophilicity (unlikely to act as a nucleophile) |

| LUMO Energy | Low | Indicates high electrophilicity, susceptible to nucleophilic attack |

| Charge on Carbonyl Carbon | Highly positive | Confirms the electrophilic nature of the acyl chloride |

| C-I Bond Lengths | Elongated | Suggests potential for halogen bonding interactions |

Part 2: Modeling the Reaction with a Nucleophile

The second part of the study would investigate the reaction mechanism of 2,3,5-Triiodobenzoyl chloride with a model nucleophile, such as methanol, to simulate an alcoholysis reaction.

Experimental Protocol: In Silico Reaction Mechanism Study

-

Reactant and Product Optimization: The geometries of the reactants (2,3,5-Triiodobenzoyl chloride and methanol) and the expected products (methyl 2,3,5-triiodobenzoate and HCl) will be optimized.

-

Transition State Search: A transition state search will be performed to locate the transition state structure for the nucleophilic attack of methanol on the carbonyl carbon.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation will be performed to confirm that the located transition state connects the reactants and the tetrahedral intermediate.

-

Energy Profile Construction: The relative energies of the reactants, transition state, tetrahedral intermediate, and products will be calculated to construct a reaction energy profile.

Proposed Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction is expected to proceed via a two-step addition-elimination mechanism, which is characteristic of acyl chlorides.[4]

-

Nucleophilic Attack: The lone pair of the methanol oxygen attacks the electrophilic carbonyl carbon of 2,3,5-Triiodobenzoyl chloride, leading to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

Diagram: Proposed Reaction Mechanism

Caption: Proposed two-step mechanism for the reaction of 2,3,5-Triiodobenzoyl chloride with methanol.

Expected Outcomes and Insights:

-

Activation Energy: The calculated activation energy for the nucleophilic attack will provide a quantitative measure of the reactivity of 2,3,5-Triiodobenzoyl chloride. A lower activation energy would indicate a faster reaction rate.

-

Influence of Iodine Substituents: The steric bulk of the ortho-iodine atom may influence the trajectory of the incoming nucleophile, potentially affecting the activation energy. The electronic withdrawing nature of the iodine atoms is expected to lower the activation energy by increasing the electrophilicity of the carbonyl carbon.

-

Tetrahedral Intermediate Stability: The stability of the tetrahedral intermediate will also be assessed.

Implications for Drug Development and Synthesis

The theoretical insights gained from this proposed study have several practical implications for researchers in drug development and organic synthesis:

-

Predictive Power: A validated computational model for 2,3,5-Triiodobenzoyl chloride reactivity would allow for the rapid in silico screening of its reactions with various nucleophiles, saving time and resources in the laboratory.

-

Reaction Optimization: By understanding the reaction mechanism and the factors that influence the activation energy, reaction conditions (e.g., solvent, temperature) can be optimized to improve yields and reduce side products.

-

Rational Design of Analogs: The model can be extended to predict the reactivity of other substituted benzoyl chlorides, aiding in the design of novel reagents with tailored reactivity profiles.

Conclusion: A Powerful Synergy of Theory and Experiment

While experimental studies provide the ultimate validation, theoretical investigations offer a powerful complementary approach to understanding chemical reactivity. This technical guide has outlined a comprehensive theoretical framework for studying the reactivity of 2,3,5-Triiodobenzoyl chloride. By leveraging the principles of computational chemistry, we can gain unprecedented insights into the electronic structure and reaction mechanisms of this important synthetic intermediate. This knowledge is invaluable for accelerating the discovery and development of new pharmaceuticals and functional materials.

References

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media . National Institutes of Health. [Link]

-

A DFT study of transition structures and reactivity in solvolyses of tert‐butyl chloride, cumyl... . R Discovery. [Link]

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution . Chemistry Stack Exchange. [Link]

-

Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases . Southern Methodist University. [Link]

-

Computational discoveries of reaction mechanisms: recent highlights and emerging challenges . Royal Society of Chemistry. [Link]

-